L-Histidine, N-(1-deoxy-D-fructos-1-yl)-N-nitroso-
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Overview
Description
L-Histidine, N-(1-deoxy-D-fructos-1-yl)-N-nitroso- is a compound formed by the combination of L-histidine and D-fructose, with an additional nitroso group. This compound is known for its potential antioxidant and chemopreventive properties, particularly in the context of food-related applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-Histidine, N-(1-deoxy-D-fructos-1-yl)-N-nitroso- typically involves the Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars. The reaction is carried out under controlled conditions of temperature and pH to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound can be achieved by optimizing the Maillard reaction conditions. This involves the use of specific catalysts and reaction conditions to maximize yield and purity. The process may include steps such as purification using chromatography techniques to isolate the compound from reaction mixtures .
Types of Reactions:
Oxidation: L-Histidine, N-(1-deoxy-D-fructos-1-yl)-N-nitroso- can undergo oxidation reactions, particularly in the presence of metal ions such as copper.
Substitution: Substitution reactions involving the imidazole ring of histidine can occur, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and metal ions such as copper(II) ions.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Various electrophiles can be used for substitution reactions, including alkyl halides and acyl chlorides.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the original compound.
Reduction Products: Amino derivatives of the compound.
Substitution Products: Substituted imidazole derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of L-Histidine, N-(1-deoxy-D-fructos-1-yl)-N-nitroso- involves its interaction with various molecular targets:
Comparison with Similar Compounds
L-Histidine: A naturally occurring amino acid with antioxidant properties.
D-Fructose: A reducing sugar involved in the Maillard reaction.
L-Carnosine: A dipeptide with antioxidant and anti-glycation properties.
N-(1-deoxy-D-fructos-1-yl)-L-arginine: Another Amadori compound with similar properties.
Uniqueness: L-Histidine, N-(1-deoxy-D-fructos-1-yl)-N-nitroso- is unique due to its combination of antioxidant, chemopreventive, and ACE inhibitory activities.
Properties
CAS No. |
99789-48-7 |
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Molecular Formula |
C12H18N4O8 |
Molecular Weight |
346.29 g/mol |
IUPAC Name |
(2S)-3-(1H-imidazol-5-yl)-2-[nitroso-[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]propanoic acid |
InChI |
InChI=1S/C12H18N4O8/c17-4-9(19)11(21)10(20)8(18)3-16(15-24)7(12(22)23)1-6-2-13-5-14-6/h2,5,7,9-11,17,19-21H,1,3-4H2,(H,13,14)(H,22,23)/t7-,9+,10+,11+/m0/s1 |
InChI Key |
UPTXNWARCVQXTI-AYHFEMFVSA-N |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)O)N(CC(=O)[C@H]([C@@H]([C@@H](CO)O)O)O)N=O |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)O)N(CC(=O)C(C(C(CO)O)O)O)N=O |
Origin of Product |
United States |
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